Cas no 749929-58-6 (4-Bromo-2-cyclopropyl-1-methoxybenzene)
4-Bromo-2-cyclopropyl-1-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-cyclopropyl-1-methoxy-benzene
- 4-bromo-2-cyclopropyl-1-methoxybenzene
- Benzene, 4-bromo-2-cyclopropyl-1-methoxy-
- 4-Bromo-2-cyclopropyl-1-methoxybenzene
-
- Inchi: 1S/C10H11BrO/c1-12-10-5-4-8(11)6-9(10)7-2-3-7/h4-7H,2-3H2,1H3
- InChI Key: FAQWTHNLZLHNBM-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)C1CC1)OC
Computed Properties
- Exact Mass: 225.99933g/mol
- Monoisotopic Mass: 225.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2
- XLogP3: 3.5
4-Bromo-2-cyclopropyl-1-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-705459-0.05g |
4-bromo-2-cyclopropyl-1-methoxybenzene |
749929-58-6 | 0.05g |
$1140.0 | 2023-05-30 | ||
| Enamine | EN300-705459-0.1g |
4-bromo-2-cyclopropyl-1-methoxybenzene |
749929-58-6 | 0.1g |
$1195.0 | 2023-05-30 | ||
| Enamine | EN300-705459-0.25g |
4-bromo-2-cyclopropyl-1-methoxybenzene |
749929-58-6 | 0.25g |
$1249.0 | 2023-05-30 | ||
| Enamine | EN300-705459-0.5g |
4-bromo-2-cyclopropyl-1-methoxybenzene |
749929-58-6 | 0.5g |
$1302.0 | 2023-05-30 | ||
| Enamine | EN300-705459-1.0g |
4-bromo-2-cyclopropyl-1-methoxybenzene |
749929-58-6 | 1g |
$1357.0 | 2023-05-30 | ||
| Enamine | EN300-705459-2.5g |
4-bromo-2-cyclopropyl-1-methoxybenzene |
749929-58-6 | 2.5g |
$2660.0 | 2023-05-30 | ||
| Enamine | EN300-705459-5.0g |
4-bromo-2-cyclopropyl-1-methoxybenzene |
749929-58-6 | 5g |
$3935.0 | 2023-05-30 | ||
| Enamine | EN300-705459-10.0g |
4-bromo-2-cyclopropyl-1-methoxybenzene |
749929-58-6 | 10g |
$5837.0 | 2023-05-30 | ||
| A2B Chem LLC | AW48722-250mg |
4-BROMO-2-CYCLOPROPYL-1-METHOXYBENZENE |
749929-58-6 | 250mg |
$1257.00 | 2024-04-19 | ||
| A2B Chem LLC | AW48722-1g |
4-BROMO-2-CYCLOPROPYL-1-METHOXYBENZENE |
749929-58-6 | 1g |
$3090.00 | 2024-04-19 |
4-Bromo-2-cyclopropyl-1-methoxybenzene Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 4-Bromo-2-cyclopropyl-1-methoxybenzene
4-Bromo-2-Cyclopropyl-1-Methoxybenzene: A Comprehensive Overview
4-Bromo-2-Cyclopropyl-1-Methoxybenzene, also known by its CAS number 749929-58-6, is a fascinating organic compound with a unique structure and diverse applications. This compound belongs to the class of aromatic heterocycles, characterized by its bromine, cyclopropyl, and methoxy substituents attached to a benzene ring. The combination of these groups imparts distinctive chemical properties, making it a valuable molecule in various fields such as pharmaceuticals, agrochemicals, and materials science.
The synthesis of 4-Bromo-2-Cyclopropyl-1-Methoxybenzene involves a series of well-established organic reactions. Typically, the starting material is bromobenzene, which undergoes nucleophilic substitution or electrophilic substitution to introduce the cyclopropyl and methoxy groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, researchers have explored the use of palladium catalysts for cross-coupling reactions, which have significantly improved the yield and purity of this compound.
One of the most notable applications of 4-Bromo-2-Cyclopropyl-1-Methoxybenzene is in the pharmaceutical industry. Its structure serves as a scaffold for developing potential drug candidates targeting various diseases. For example, studies have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, its methoxy group can be further functionalized to enhance bioavailability and pharmacokinetic properties.
In the field of agrochemicals, 4-Bromo-2-Cyclopropyl-1-Methoxybenzene has been investigated for its pesticidal properties. Recent research has focused on modifying the substituents on the benzene ring to improve efficacy while maintaining environmental safety. For instance, researchers have developed analogs with enhanced stability under field conditions, reducing degradation and increasing residual activity.
The electronic properties of 4-Bromo-2-Cyclopropyl-1-Methoxybenzene make it an interesting candidate for applications in materials science. Its conjugated system allows for efficient charge transport, which is crucial in organic electronics. Recent studies have explored its use as a component in organic photovoltaic devices (OPVs) and light-emitting diodes (OLEDs). By incorporating this compound into device architectures, researchers have achieved improved power conversion efficiencies and longer operational lifetimes.
The physical properties of 4-Bromo-2-Cyclopropyl-1-Methoxybenzene are well-documented. It exists as a crystalline solid at room temperature with a melting point of approximately 78°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the ultraviolet region due to the conjugated aromatic system.
In terms of safety considerations, 4-Bromo-2-Cyclopropyl-1-Methoxybenzene should be handled with care due to its potential toxicity and flammability. Proper personal protective equipment (PPE) should be worn during handling and storage to minimize health risks. Additionally, waste generated from its synthesis should be disposed of according to local regulations to prevent environmental contamination.
The demand for 4-Bromo-2-Cyclopropyl-1-Methoxybenzene continues to grow as new applications are discovered. Its versatility as a building block in organic synthesis makes it an essential molecule for researchers across various disciplines. With ongoing advancements in synthetic methods and application development, this compound is poised to play an increasingly important role in both academic research and industrial production.
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